![molecular formula C13H16F3N B1453604 N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 1432678-83-5](/img/structure/B1453604.png)
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethyl amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines . The advantages of the method include good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .Molecular Structure Analysis
The molecular structure of this compound is similar to that of fluoxetine, an antidepressant drug . Fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine . The chemical formula of fluoxetine is C17H18F3NO .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride, a compound similar to “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine”, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .Wissenschaftliche Forschungsanwendungen
Antidepressant Drug Development
The trifluoromethyl group in this compound is structurally similar to that found in the antidepressant drug fluoxetine, commonly known as Prozac . This suggests potential applications in the development of new antidepressant medications. Research could explore the efficacy of this compound or its derivatives in modulating neurotransmitter systems, particularly serotonin, which is implicated in mood regulation.
Cancer Research
Compounds with the trifluoromethyl group have been investigated for their anticancer properties. For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown promising antiproliferative activities against various cancer cell lines . Analogous research could be conducted with “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine” to assess its potential as a cancer therapeutic agent.
Synthetic Chemistry
The trifluoromethyl group is a common moiety in synthetic chemistry, offering unique reactivity due to its electron-withdrawing nature. This compound could be used in the development of new synthetic protocols, such as Suzuki-coupling reactions, to create novel organic molecules with potential applications in pharmaceuticals and materials science .
Antibacterial Agents
Derivatives of compounds containing the trifluoromethyl group have been reported to possess antibacterial properties effective against a range of pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . Research into “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine” could explore its use as a base structure for developing new antibacterial agents.
Neurological Disorder Treatments
Some trifluoromethyl-containing compounds have been studied for their anticonvulsant properties . This suggests that “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine” could be researched for potential applications in treating neurological disorders such as epilepsy.
Anti-inflammatory Research
The trifluoromethyl group is also associated with anti-inflammatory effects . Investigating the anti-inflammatory potential of “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine” could lead to the development of new treatments for chronic inflammatory diseases.
Eigenschaften
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-17-12-4-2-3-11(12)9-5-7-10(8-6-9)13(14,15)16/h5-8,11-12,17H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHQLPASKAIUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



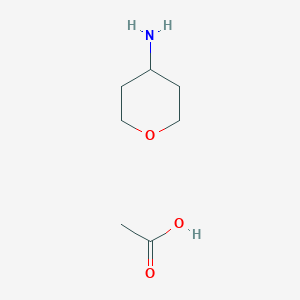
![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)
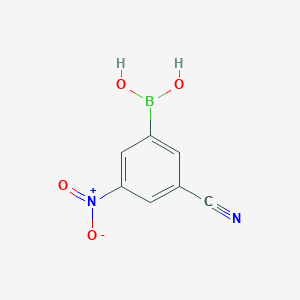

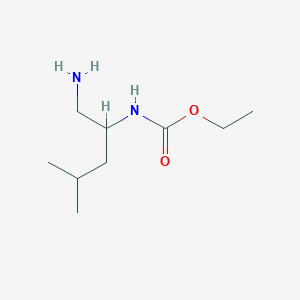


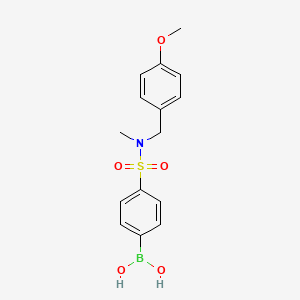
![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)

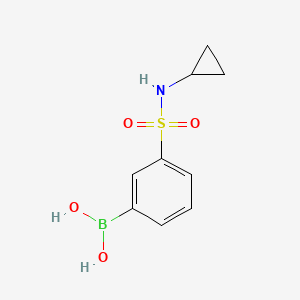
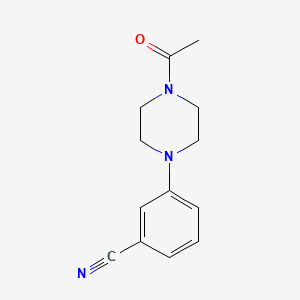
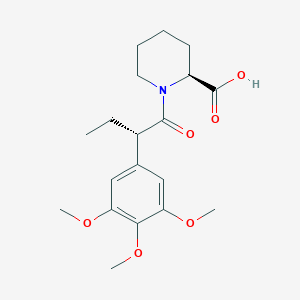
![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)